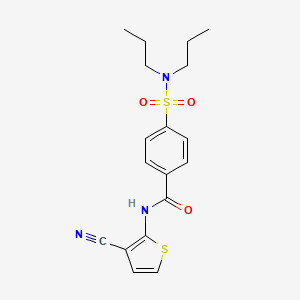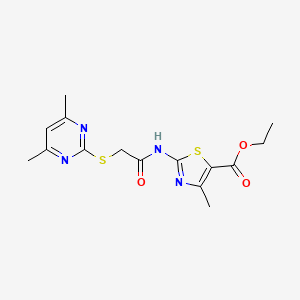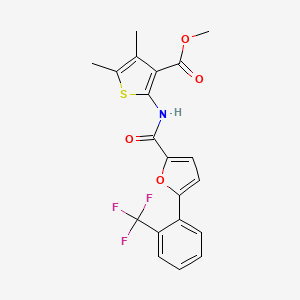![molecular formula C19H17FN2O4S2 B2468802 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 1396874-11-5](/img/structure/B2468802.png)
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound characterized by a diverse array of functional groups. The presence of the 4-fluorobenzo[d]thiazolyl moiety suggests potential biological activities, while the azetidinyl ring is an unusual yet noteworthy structural feature.
Preparation Methods
The synthesis of this compound can be approached via a multi-step route, starting with the formation of the core azetidine ring. This typically involves a cyclization reaction between appropriate precursors under carefully controlled conditions. Subsequent steps would involve the attachment of the fluorobenzo[d]thiazolyl group and the ethanone moiety. Industrial production may employ more streamlined synthetic routes, utilizing catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
The compound undergoes a variety of chemical reactions:
Oxidation
It may undergo oxidation at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction
Possible reduction reactions may target the carbonyl group or the aromatic rings.
Substitution
The aromatic rings, particularly the fluorobenzo[d]thiazolyl moiety, may participate in electrophilic substitution reactions. Common reagents include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. Major products depend on reaction conditions but include sulfoxides, sulfones, and modified aromatic systems.
Scientific Research Applications
The compound has promising applications in various fields:
Chemistry
As a building block for more complex molecules in organic synthesis.
Biology
Investigating its potential as a bioactive molecule, given the presence of biologically relevant moieties.
Medicine
Potentially as a lead compound for drug development, given its structural diversity.
Industry
Use in material science for designing new polymers or compounds with specific physical properties.
Mechanism of Action
While specific mechanisms depend on the biological context, the compound likely interacts with cellular targets through its aromatic and heterocyclic components. These interactions may involve binding to enzyme active sites or receptor proteins, leading to modulation of biological pathways. Fluorobenzo[d]thiazolyl groups are known to interact with various targets, suggesting a potential for broad biological activity.
Comparison with Similar Compounds
Compared to other azetidinyl compounds, 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is unique due to the combination of its functional groups:
Similar Compounds
Azetidin-2-ones (e.g., beta-lactams), other benzothiazole derivatives (e.g., 2-aminobenzothiazoles).
Uniqueness
The specific substitution pattern and functional group combination confer unique properties, such as potential dual biological activity from the azetidine and benzothiazole rings.
This compound stands out due to its structural complexity and potential for multifaceted applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-(4-methylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-28(24,25)14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)26-19-21-18-15(20)3-2-4-16(18)27-19/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFWMJSWHLKOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)


![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)
![6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468739.png)
![N-(3-acetamidophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2468740.png)


